molecular formula C20H23N5O2 B2693468 6-(2,4-Dimethylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878732-26-4

6-(2,4-Dimethylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2693468
CAS RN: 878732-26-4
M. Wt: 365.437
InChI Key: TWWVTVMIBDQODI-UHFFFAOYSA-N
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Description

Imidazole derivatives are an important class of compounds that exhibit a variety of interesting and useful properties in biological activities . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The compound you mentioned seems to be a complex imidazole derivative with additional purine and phenyl groups, which could potentially influence its properties and biological activities.


Molecular Structure Analysis

The molecular structure of imidazole derivatives can be analyzed using techniques like single-crystal X-ray crystallography, NMR, IR, and mass spectrometry . These techniques can provide information about the compound’s molecular geometry, bond lengths and angles, and the presence of functional groups.


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms . The physical and chemical properties of your compound would likely be influenced by its additional functional groups.

Scientific Research Applications

Synthesis and Biological Activity

The chemical compound 6-(2,4-Dimethylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione, while not directly mentioned in the studies reviewed, shares structural similarities with compounds explored for various scientific applications, including synthesis and biological activity evaluation. For instance, a study by Deady et al. (2003) on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines highlights the importance of structural modification in enhancing biological activities against cancer cell lines. This study exemplifies how derivatives of complex molecules, potentially including the compound of interest, can be synthesized and tested for their efficacy in inhibiting cancer cell growth, with some compounds demonstrating potent cytotoxicity in both in vitro and in vivo models Deady et al., 2003.

Luminescence Sensing

Another application area is the development of materials for luminescence sensing. Shi et al. (2015) synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks capable of luminescence sensing of benzaldehyde derivatives. These materials show selective sensitivity and could serve as fluorescence sensors, demonstrating how structural components related to the compound can be utilized in the development of novel sensing materials for detecting specific chemicals Shi et al., 2015.

Catalysis and Polymerization

Further, the compound's structural motifs find relevance in catalysis and material synthesis, as evidenced by research on copper-imidazole complexes. Gamez et al. (2001) explored the copper-catalyzed oxidative coupling of 2,6-dimethylphenol to poly(2,6-dimethyl-1,4-phenylene ether), using imidazole ligands to improve catalytic activity. This research underscores the potential of utilizing imidazole and related compounds in catalytic processes to synthesize high-performance engineering plastics Gamez et al., 2001.

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their structure and the biological target they interact with. Some imidazole derivatives are known to interact with receptors like the α2-adrenoceptor , but the specific mechanism of action for your compound would need to be determined experimentally.

properties

IUPAC Name

6-(2,4-dimethylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-7-23-18(26)16-17(22(6)20(23)27)21-19-24(13(4)14(5)25(16)19)15-9-8-11(2)10-12(15)3/h8-10H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWVTVMIBDQODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C(=C(N3C4=C(C=C(C=C4)C)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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